

"Carbosulfan metabolism in planta and in vivo"

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Compound of Interest

Compound Name: Carbosulfan

Cat. No.: B1218777

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An In-depth Technical Guide to **Carbosulfan** Metabolism: In Planta and In Vivo

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbosulfan is a broad-spectrum carbamate insecticide, nematicide, and miticide used to control a variety of pests on crops such as citrus, maize, rice, and sugar beet.^[1] It functions by inhibiting the acetylcholinesterase enzyme.^[1] Understanding the metabolic fate of **carbosulfan** in plants (in planta) and in animals (in vivo) is critical for assessing its efficacy, environmental impact, and potential risks to human health. This technical guide provides a comprehensive overview of **carbosulfan** metabolism, detailing the metabolic pathways, summarizing quantitative data, and outlining the experimental protocols used in its study. The primary metabolite of **carbosulfan** is carbofuran, which is itself a potent pesticide, making the study of this metabolic conversion particularly important.^{[1][2]}

Carbosulfan Metabolism in Planta

Upon application to soil or plants, **carbosulfan** is absorbed and undergoes metabolic transformation. The primary pathway involves the cleavage of the N-S bond, leading to the formation of its major and more toxic metabolite, carbofuran.^[3]

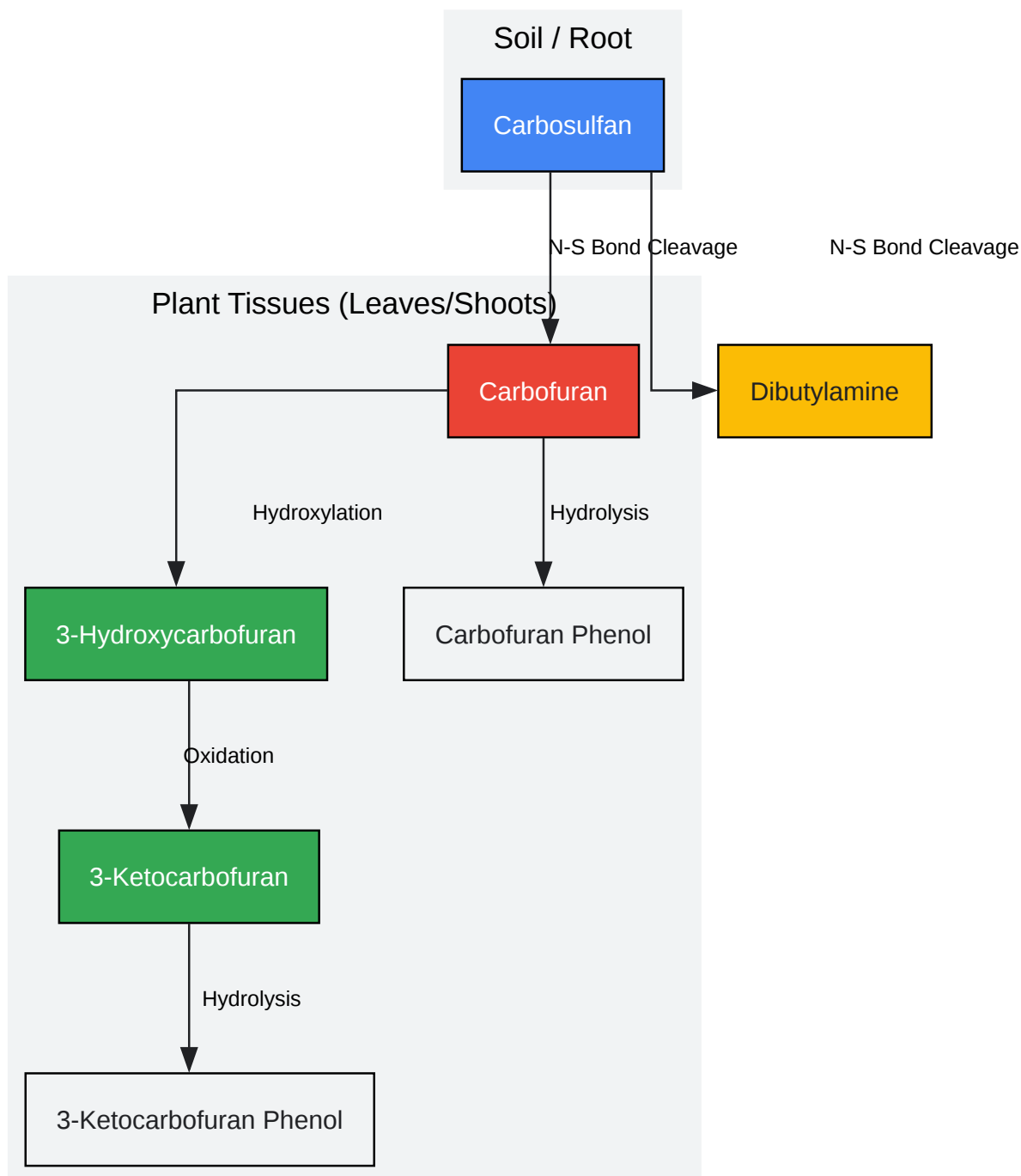
Metabolic Pathways in Plants

The metabolism of **carbosulfan** in plants begins with its absorption from the soil by the roots, primarily through a passive, apoplastic pathway.^[4] Once absorbed, it is metabolized into

several compounds. The key transformation is the conversion to carbofuran.[3] This is followed by further oxidation and hydrolysis.

- **Cleavage:** The initial and most significant step is the cleavage of the nitrogen-sulfur bond, yielding carbofuran and dibutylamine.[5]
- **Oxidation/Hydroxylation:** Carbofuran is then hydroxylated to form 3-hydroxycarbofuran, a major carbamate residue found in plants.[2] Further oxidation can lead to 3-ketocarbofuran.[3]
- **Phenolic Metabolites:** Hydrolysis of the carbamate ester bond in carbofuran and its derivatives leads to the formation of corresponding phenols, such as carbofuran phenol, 3-ketocarbofuran phenol, and 3-hydroxy-7-phenol.[1][3]
- **Translocation:** While **carbosulfan** itself shows weak upward translocation and tends to accumulate in the roots, its primary metabolite, carbofuran, is more water-soluble and can be transported to the shoots and leaves.[4]

The metabolic pathway of **carbosulfan** in plants is visualized in the diagram below.



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Caption: Proposed metabolic pathway of **carbosulfan** in plants.

Quantitative Data: Residue Levels in Plants

The concentration and persistence of **carbosulfan** and its metabolites vary depending on the plant species, application method, and environmental conditions.

Crop	Matrix	Analyte(s)	Residue Level (mg/kg)	Time Point / Condition	Reference
Maize	Roots	Carbosulfan	~85% of total absorbed residue	Post-application	[4]
Maize	Roots (Cell Wall)	Carbosulfan	51.2% - 57.0% of root residue	Post-application	[4]
Sugar Beet	Root	Carbosulfan	<0.05 (mean)	19 trials, soil application	[1]
Sugar Beet	Root	Carbosulfan	0.06 - 0.18 (range of detects)	19 trials, soil application	[1]
Sugar Beet	Root	Carbofuran + 3-OH-Carbofuran	<0.05 (mean)	19 trials, soil application	[1]
Rice	Straw	Carbosulfan	Half-life: 3.9 - 4.0 days	Field trials	[6]
Rice	Straw	Carbofuran	Half-life: 2.6 - 6.0 days	Field trials	[6]
Rice	Straw	3-OH-Carbofuran	Half-life: 5.8 - 7.0 days	Field trials	[6]
Rice	Grain, Straw, Husk	Carbosulfan	Below Detectable Level	At Harvest (90 days post-app)	
Oranges	Whole Fruit	Carbosulfan	Detected only up to 3 days post-app	Field trial	[7]
Date Palm	Fruit	Carbosulfan	1.28 - 27.39 µg/kg	Market samples	[8]

Date Palm	Fruit	Carbofuran	0.063 - 4.28 µg/kg	Market samples	[8]
Date Palm	Fruit	3-OH- Carbofuran	MRL exceeded in 40% of samples	Market samples	[8]

Carbosulfan Metabolism in Vivo

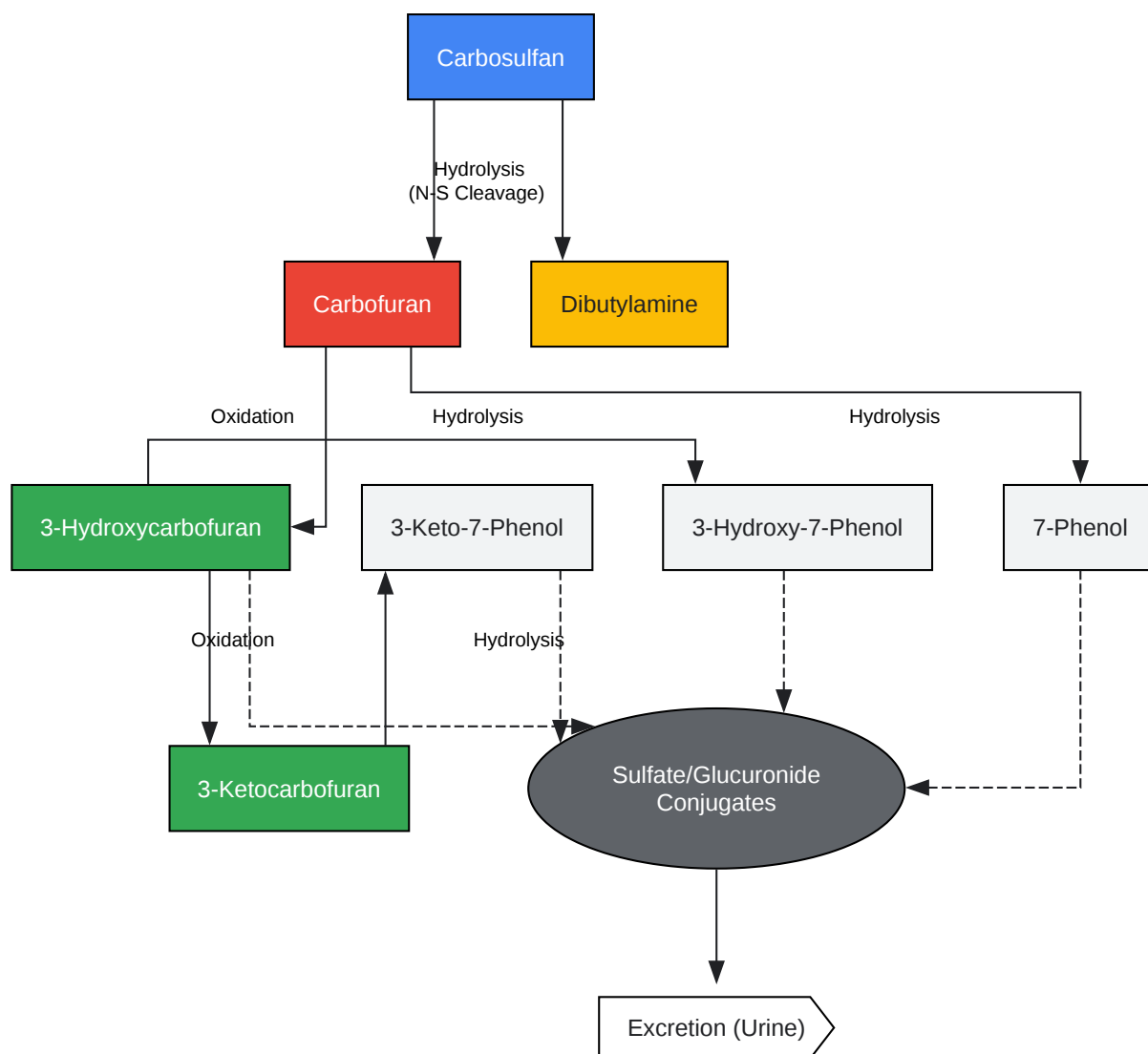
In animals, **carbosulfan** is rapidly absorbed and extensively metabolized following oral administration.[1] The metabolic pathways are similar across different species, including rats, goats, and hens, and share commonalities with plant metabolism.[1]

Metabolic Pathways in Vivo

The primary metabolic events in animals involve hydrolysis of the N-S bond and oxidation, followed by conjugation.

- Absorption and Excretion: After oral dosing in rats, **carbosulfan** is rapidly and almost completely absorbed.[1] Elimination is also rapid, with the majority (80-90%) of the dose excreted, primarily in the urine, within 48 to 72 hours.[1]
- Primary Metabolism: Similar to plants, the initial step is the hydrolysis of the **carbosulfan** molecule to form carbofuran and dibutylamine.[1] An alternative pathway involves the oxidation of the sulfur atom.[9]
- Secondary Metabolism: Carbofuran undergoes further oxidation to 3-hydroxycarbofuran and 3-ketocarbofuran.[1] Both **carbosulfan** and carbofuran can be hydrolyzed to their respective phenolic metabolites (e.g., 7-phenol, 3-hydroxy-7-phenol, 3-keto-7-phenol).[1]
- Conjugation: These polar metabolites are then primarily excreted in the urine as sulfate or glucuronide conjugates.[10]
- Dibutylamine Moiety: The dibutylamine portion can enter the body's carbon pool and be incorporated into natural constituents like fatty acids and amino acids.[1][11]

The metabolic pathway of **carbosulfan** in vivo is illustrated in the following diagram.



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Caption: Proposed metabolic pathway of **carbosulfan** in vivo.

Quantitative Data: In Vivo Distribution and Excretion

Studies using radiolabeled **carbosulfan** have provided quantitative data on its absorption, distribution, metabolism, and excretion (ADME) profile.

Species	Dose	Route	Matrix	Finding	Timeframe	Reference
Rat	Low/High	Oral	Urine/Feces	80-90% of dose excreted	48-72 hours	[1]
Rat	30 mg/kg	Oral	Excreta	65-80% of dose eliminated	24 hours	[9]
Rat	Low/High	Oral	Urine (phenyl-label)	72-83% of radioactivity	7 days	[10]
Rat	Low/High	Oral	Urine (DBA-label)	65-66% of radioactivity	7 days	[10]
Goat	25 ppm in diet	Oral	Urine (DBA-label)	66-70% of radioactivity	7 days	[10]
Goat	25 ppm in diet	Oral	Milk (DBA-label)	2-3% of radioactivity	7 days	[10]
Goat	25 ppm in diet	Oral	Liver (DBA-label)	1.0 - 1.3 mg/kg residue	7 days	[10]
Goat	25 ppm in diet	Oral	Fat (DBA-label)	1.1 - 1.3 mg/kg residue	7 days	[10]
Hen	5 ppm in diet	Oral	Egg Yolk (phenyl-label)	Plateau at 0.026 mg/kg	5 days	[12]
Hen	5 ppm in diet	Oral	Egg Yolk (DBA-label)	Max level of 1.87 mg/kg	During dosing	[12]

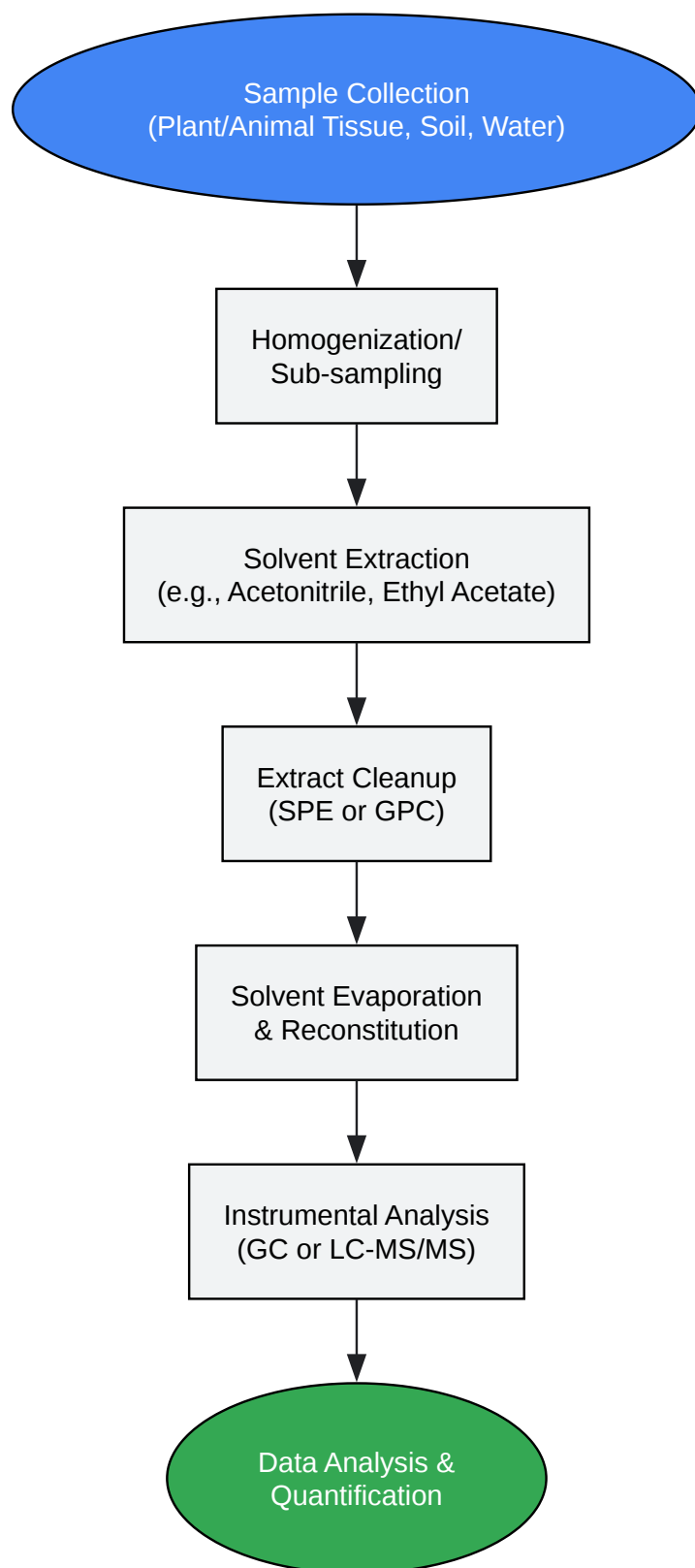
Hen	0.5 ppm in diet	Oral	Tissues	<0.002 mg/kg (Carbosulfan, Carbofuran)	Post-dosing	[1]
Zebrafish	Exposure	Water	Whole Body	Half-life (Carbosulfan): 1.63 days	Depuration	[13]
Zebrafish	Exposure	Water	Whole Body	Half-life (Carbofuran): 3.33 days	Depuration	[13]
Zebrafish	Exposure	Water	Whole Body	Half-life (3-OH-Carbofuran): 5.68 days	Depuration	[13]

Experimental Protocols and Analytical Methodologies

The analysis of **carbosulfan** and its metabolites in complex matrices like plant tissues, animal products, and soil requires robust extraction, cleanup, and detection methods.

General Analytical Workflow

A typical analytical procedure involves solvent extraction, a cleanup step to remove interfering matrix components, and determination by a chromatographic technique.



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